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molecular formula C5H8N6O B8722339 2,4-Diamino-6-carbamoylmethyl-1,3,5-triazine

2,4-Diamino-6-carbamoylmethyl-1,3,5-triazine

Cat. No. B8722339
M. Wt: 168.16 g/mol
InChI Key: CCUAOWWSXYYEPW-UHFFFAOYSA-N
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Patent
US04352930

Procedure details

Ethyl malonamate (34.7 g, 0.26 mole) and methanol (100 ml) were placed in a flash equipped with a dropping funnel, a stirrer, and a soda lime trap (to exclude CO2). The flask was cooled to about 15° C. in an ice-water bath. Freshly prepared biguanide (26.3 g, 0.26 mole, in 250 ml methanol) was added, with stirring, over 35 min at 15°-20° C. A white precipitate began to form within 8-9 min. The mixture was allowed to stir overnight at room temperature. It was then cooled to 15° C., and the white precipitate was filtered, washed with cold water to remove sodium sulfate, and finally washed with cold methanol. A crude yield of 32.7 g (76%) was obtained. A pure sample recrystallized from water had a mp of 295°-96° C. (dec.) when placed in a preheated bath at 295° C. Anal. calcd. for C5H8N6O: C, 36.59; H, 4.91; N, 48.76. Found: C, 36.73; H, 5.08; N, 48.51.
Quantity
34.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=O)[CH2:2][C:3]([NH2:5])=[O:4].C(=O)=O.[NH2:13][C:14]([NH:16][C:17]([NH2:19])=[NH:18])=[NH:15]>CO>[NH2:18][C:17]1[N:16]=[C:14]([NH2:13])[N:15]=[C:1]([CH2:2][C:3](=[O:4])[NH2:5])[N:19]=1

Inputs

Step One
Name
Quantity
34.7 g
Type
reactant
Smiles
C(CC(=O)N)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
NC(=N)NC(=N)N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring, over 35 min at 15°-20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form within 8-9 min
Duration
8.5 (± 0.5) min
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 15° C.
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
to remove sodium sulfate
WASH
Type
WASH
Details
finally washed with cold methanol
CUSTOM
Type
CUSTOM
Details
A crude yield of 32.7 g (76%) was obtained
CUSTOM
Type
CUSTOM
Details
A pure sample recrystallized from water
CUSTOM
Type
CUSTOM
Details
placed in a preheated bath at 295° C

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
Smiles
NC1=NC(=NC(=N1)N)CC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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